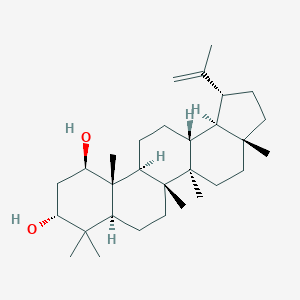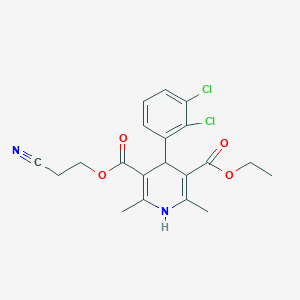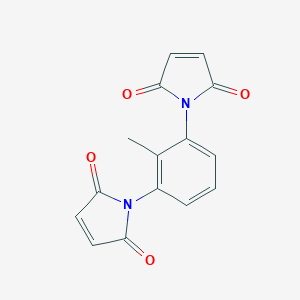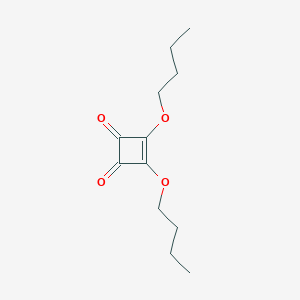
2-(4-Isopropylpiperazin-1-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Isopropylpiperazin-1-yl)ethanol involves multi-step chemical processes, starting from basic organic compounds. For instance, one method for synthesizing related piperazine derivatives includes reacting bromoethoxyphenoxy ethanol with hydroxyethylpiperazine under optimized conditions to achieve high yields (Wang Jin-peng, 2013). Another approach involves esterification and reduction processes starting from acetic acids to synthesize chlorophenyl ethanol derivatives, which might be adapted for 2-(4-Isopropylpiperazin-1-yl)ethanol (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of 2-(4-Isopropylpiperazin-1-yl)ethanol, like many organic compounds, can be characterized using techniques such as NMR, IR, and MS. These techniques provide insights into the compound's functional groups, bonding patterns, and molecular geometry. For example, the structure of similar piperazine derivatives has been elucidated through spectral data, confirming the presence of specific substituents and functional groups (Z. Zaidi et al., 2021).
Chemical Reactions and Properties
2-(4-Isopropylpiperazin-1-yl)ethanol can undergo various chemical reactions, including substitution reactions, due to the presence of active hydrogen atoms. Its chemical properties are influenced by the piperazine ring and the ethanol group, which can participate in hydrogen bonding and nucleophilic substitution reactions. Research on similar compounds shows that piperazine derivatives can be involved in complex chemical reactions leading to the synthesis of antimicrobial agents, demonstrating the chemical versatility of piperazine-based compounds (Z. Zaidi et al., 2021).
Scientific Research Applications
Catalytic Synthesis of Antimicrobial Agents
The compound 2-(4-Isopropylpiperazin-1-yl)ethanol has been utilized in the catalytic N-formylation for synthesizing a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones. These compounds exhibit promising antimicrobial properties against bacteria and fungi, with minimum inhibitory concentrations (MICs) observed in the range of 4–8 µg/mL. This research demonstrates the potential of this compound in the development of new antimicrobial agents (Patel & Park, 2015).
Investigation in Solubility and Thermodynamic Analysis
In another study, a novel antimicrobial agent synthesized from 2-(4-Isopropylpiperazin-1-yl)ethanol was analyzed for its solubility in various organic solvents. This research also provided a comprehensive thermodynamic analysis of the compound, offering insights into its dispersion ability and interactions, which are crucial for its pharmaceutical and industrial applications (Blokhina et al., 2021).
Role in Nanoscience and Materials Science
Ethanol, a related compound, serves as a dispersing medium for nanoparticle suspensions in the field of nanoscience and materials science. Understanding the optical constants of ethanol is essential for characterizing the optical properties of nanoparticles and comprehending fundamental properties of fluids themselves (Sani & Dell’Oro, 2016).
Biocatalytic Preparation of Pharmaceutical Intermediates
The compound also plays a significant role in the biocatalytic preparation of pharmaceutical intermediates. For instance, a study detailed the asymmetric reduction process to obtain optically pure intermediates using recombinant Escherichia coli cells. The research highlighted the improved efficacy of the process when conducted in a polar organic solvent-aqueous medium, indicating the compound's crucial role in pharmaceutical manufacturing (Chen et al., 2019).
properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYNMWFSJAIPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406285 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylpiperazin-1-yl)ethanol | |
CAS RN |
103069-50-7 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103069-50-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)




![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)

![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)





